Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a cyclopropyl group, an iodine atom, and a methyl ester functional group, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 1,3-diketones with arylhydrazines . The reaction conditions often include the use of catalysts such as Nano-ZnO or Amberlyst-70, which offer eco-friendly attributes and simple reaction workup .
Industrial Production Methods
In industrial settings, the production of this compound may involve a palladium-catalyzed four-component coupling reaction. This method utilizes a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide under ambient pressure . This approach is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of the iodine atom and the cyclopropyl group enhances its binding affinity and specificity . The compound can donate and accept hydrogen bonds, facilitating intermolecular interactions and proton transfer processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyclopropyl-4-iodo-1-phenyl-1H-pyrazole-3-carboxylate
- Methyl 5-cyclopropyl-4-iodo-1-ethyl-1H-pyrazole-3-carboxylate
- Methyl 5-cyclopropyl-4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 5-cyclopropyl-4-iodo-1-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O2/c1-12-8(5-3-4-5)6(10)7(11-12)9(13)14-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRBUHZMAKYCMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)OC)I)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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